molecular formula C26H28Cl2N2O2 B11510867 4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide

4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide

Cat. No.: B11510867
M. Wt: 471.4 g/mol
InChI Key: LMZHLZDUKIIFJC-UHFFFAOYSA-N
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Description

4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core, a chlorophenyl group, and an adamantane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the chlorophenyl intermediate.

    Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where the chlorophenyl intermediate reacts with an adamantane derivative.

    Final Coupling: The final step involves coupling the intermediate with benzamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and adamantane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for certain diseases.

    Industry: The compound may be used in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[(3-chlorophenyl)methyl]benzamide
  • 3-Chloro-N-(4-chlorophenyl)benzamide

Uniqueness

4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide stands out due to its unique adamantane moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H28Cl2N2O2

Molecular Weight

471.4 g/mol

IUPAC Name

4-chloro-N-[[3-[[(4-chlorobenzoyl)amino]methyl]-1-adamantyl]methyl]benzamide

InChI

InChI=1S/C26H28Cl2N2O2/c27-21-5-1-19(2-6-21)23(31)29-15-25-10-17-9-18(11-25)13-26(12-17,14-25)16-30-24(32)20-3-7-22(28)8-4-20/h1-8,17-18H,9-16H2,(H,29,31)(H,30,32)

InChI Key

LMZHLZDUKIIFJC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C4=CC=C(C=C4)Cl)CNC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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